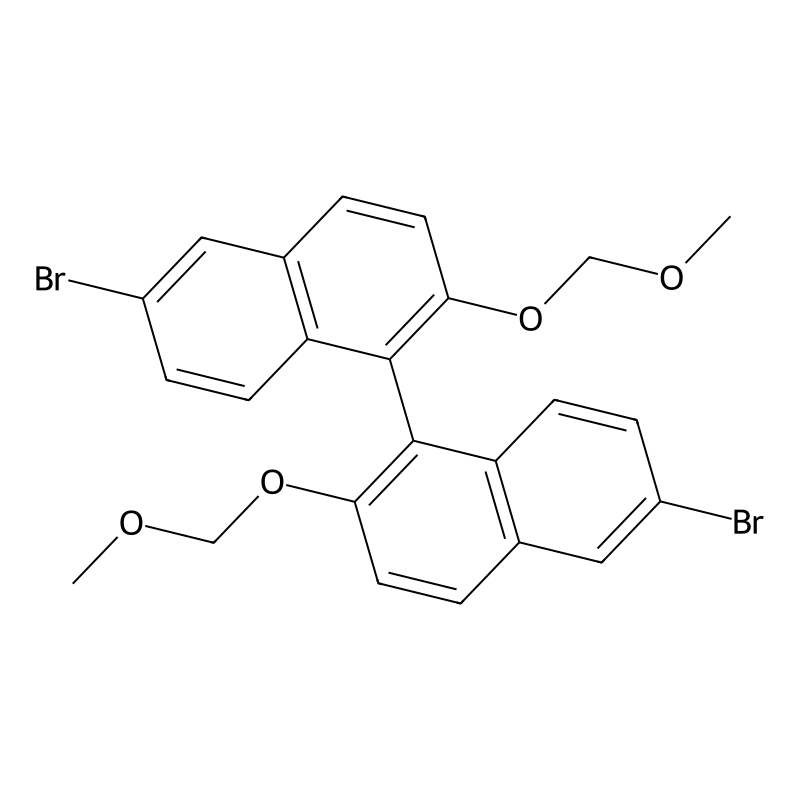

(R)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- Compounds like “®-6,6’-Dibromo-2,2’-bis(methoxymethoxy)-1,1’-binaphthyl” might be used in the development of Superconducting Quantum Interference Devices (SQUIDs). SQUIDs are ultrasensitive electric and magnetic measurement systems .

- The methods of application would involve designing, fabricating, and operating a number of SQUID measurement systems .

- The outcomes would be evaluated based on the performance of the SQUID sensors and the properties of materials used to fabricate SQUID sensors .

- Compounds like “®-6,6’-Dibromo-2,2’-bis(methoxymethoxy)-1,1’-binaphthyl” could potentially be used in the synthesis of N-heterocycles via sulfinimines .

- The methods of application would involve asymmetric N-heterocycle synthesis via sulfinimines .

- The outcomes would be evaluated based on the structural diversity of the resulting piperidines, pyrrolidines, azetidines, and their fused derivatives .

- Although not directly related to the compound, the methodologies used in SEM could potentially be applied to study the ecological impacts of compounds like "®-6,6’-Dibromo-2,2’-bis(methoxymethoxy)-1,1’-binaphthyl" .

- The methods of application would involve the use of SEM to understand the relationships between different ecological variables .

- The outcomes would be evaluated based on the insights gained into the ecological impacts of the compound .

Superconducting Quantum Interference Devices (SQUIDs)

Synthesis of N-Heterocycles via Sulfinimines

Structural Equation Modeling (SEM) in Ecological Research

(R)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl is a complex organic compound characterized by its unique structural features and significant chemical properties. It has the molecular formula and a molecular weight of approximately 532.23 g/mol. The compound is notable for its two bromine atoms and two methoxymethoxy groups attached to a binaphthyl backbone, which contributes to its chirality and potential applications in various

Due to the absence of specific data, it's crucial to handle this compound with caution, assuming potential hazards common to halogenated aromatic compounds. These might include:

- Skin and eye irritation: Brominated aromatic compounds can cause skin and eye irritation upon contact.

- Respiratory irritation: Inhalation of dust or vapors may irritate the respiratory system.

- Potential environmental impact: Organic compounds with halogen atoms can be persistent in the environment. Proper disposal methods should be followed.

- Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles, facilitating the formation of diverse derivatives.

- Cross-Coupling Reactions: The compound can engage in palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille reactions, to form larger, more complex molecules.

- Deprotection Reactions: The methoxy groups can be removed under specific conditions to yield reactive hydroxyl groups, which can further participate in condensation or coupling reactions .

The synthesis of (R)-6,6'-dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl typically involves several key steps:

- Formation of the Binaphthyl Core: This can be achieved through coupling reactions involving naphthalene derivatives.

- Bromination: The introduction of bromine atoms at the 6 and 6' positions can be performed using brominating agents under controlled conditions.

- Methoxymethoxy Group Introduction: The methoxymethoxy groups are introduced via alkylation or etherification methods using appropriate reagents like methanol and a suitable catalyst .

(R)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl has potential applications in several fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Material Science: Its unique structural properties may be exploited in developing new materials with specific optical or electronic characteristics.

- Pharmaceutical Development: Given its potential biological activity, it could be explored for therapeutic applications or as a lead compound in drug discovery .

Interaction studies for (R)-6,6'-dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl focus on its reactivity with various biological targets and synthetic reagents. These studies help elucidate its mechanism of action and potential side effects when used in biological systems.

Key areas of investigation include:

- Enzyme Inhibition: Assessing how this compound interacts with specific enzymes that may lead to inhibition or activation pathways relevant in drug metabolism.

- Receptor Binding Studies: Evaluating the binding affinity of this compound to various receptors that could indicate its pharmacological effects .

Several compounds share structural similarities with (R)-6,6'-dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl. Here are a few noteworthy examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 6-Bromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl | Lacks one bromine atom | |

| 6-Chloro-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl | Chlorine instead of bromine | |

| 6-Methyl-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl | Methyl group instead of bromine |

Uniqueness

(R)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl is unique due to its dual bromination and specific methoxymethoxy functionalization that enhances its reactivity and potential biological activity compared to similar compounds. Its chirality also adds an additional layer of complexity that may influence its interactions and applications .

XLogP3

GHS Hazard Statements

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive